

Z-IETD-FMK reconstitution and storage instructions.

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Compound of Interest

Compound Name: Caspase-8 Inhibitor II

Cat. No.: B13725195

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Application Notes and Protocols: Z-IETD-FMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-8.^[1] As an initiator caspase in the extrinsic apoptosis pathway, caspase-8 plays a critical role in programmed cell death initiated by death receptors.^{[2][3]} The tetrapeptide sequence IETD is preferentially recognized by caspase-8, and the fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of the enzyme, rendering it inactive.^[1] This makes Z-IETD-FMK an invaluable tool for studying the mechanisms of apoptosis, inflammation, and necroptosis.^{[4][5]}

These application notes provide detailed protocols for the reconstitution, storage, and use of Z-IETD-FMK in common cell-based assays.

Biochemical Properties and Handling

Proper handling and storage of Z-IETD-FMK are crucial for maintaining its activity and ensuring reproducible experimental results.

Table 1: Z-IETD-FMK Specifications and Storage Recommendations

Property	Value	References
Full Name	Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone	[1]
Molecular Formula	C ₃₀ H ₄₃ FN ₄ O ₁₁	[4]
Molecular Weight	654.68 g/mol	[4]
Appearance	Lyophilized solid or translucent film	[6]
Purity	≥95% (UHPLC)	[4]
Solubility	Soluble in DMSO	[4][5]
Storage (Lyophilized)	-20°C for up to 3 years	[7][8]
Storage (Reconstituted)	Aliquot and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.	[4][7][9]

Reconstitution Protocol

Z-IETD-FMK is typically provided as a lyophilized powder and should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution.[1][7]

Table 2: Reconstitution Volumes for 1 mg of Z-IETD-FMK

Desired Stock Concentration	Volume of DMSO to Add
5 mM	305.4 µL
10 mM	152.7 µL
20 mM	76.4 µL

Protocol:

- Before opening, allow the vial of lyophilized Z-IETD-FMK to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.[9]
- Using a calibrated pipette, add the appropriate volume of anhydrous, high-purity DMSO to the vial.[7][9]
- Recap the vial and vortex gently until the powder is completely dissolved. To aid dissolution, you may warm the tube to 37°C for 10 minutes or sonicate briefly.[9]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1]
- Store the aliquots at -20°C or -80°C.[9]

Note: The final concentration of DMSO in cell culture should not exceed 0.2% as higher concentrations can be toxic to cells.[1][10]

Experimental Protocols

The optimal working concentration of Z-IETD-FMK can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. The typical working concentration range is 1-100 µM.[4][7]

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using Z-IETD-FMK to inhibit apoptosis in a cell culture model.

Materials:

- Lyophilized Z-IETD-FMK
- High-purity DMSO
- Cell line of interest (e.g., Jurkat cells)
- Appropriate cell culture medium

- Apoptosis-inducing agent (e.g., anti-Fas antibody, Camptothecin)
- Apoptosis detection kit (e.g., Annexin V-PE Apoptosis Detection Kit)
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere or recover overnight.[\[1\]](#)
- Preparation of Working Solution: Thaw an aliquot of the Z-IETD-FMK stock solution. Dilute the stock solution in your cell culture medium to the desired final working concentrations (e.g., a range of 10-50 μ M).[\[1\]](#) Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Z-IETD-FMK.[\[6\]](#)
- Pre-incubation with Inhibitor: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Z-IETD-FMK or the vehicle control.
- Incubate the cells for 30 minutes to 1 hour to allow for cell permeability and inhibition of caspase-8.[\[1\]](#)
- Induction of Apoptosis: Add the apoptosis-inducing agent to the cell culture wells (except for the negative control wells).[\[1\]](#)
- Incubation: Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 3 to 5.5 hours).[\[1\]](#)
- Apoptosis Assessment: Harvest the cells and stain with Annexin V-PE and a viability dye according to the manufacturer's protocol.[\[1\]](#)
- Data Analysis: Analyze the cells by flow cytometry to determine the percentage of apoptotic cells in each condition.

Table 3: Example Working Concentrations and Results

Cell Line	Apoptosis Inducer	Z-IETD-FMK Concentration	Incubation Time	Outcome	Reference
Jurkat	Anti-Fas antibody	40 μ M	5.5 hours	Reduced apoptosis from 94% to 19%	[1]
Jurkat	Camptothecin	20 μ M	3 hours	Reduced apoptosis from ~42% to control levels	[10]
HL-60	23-HUA	50 μ M	1 hour	Completely blocked DNA fragmentation	[1]
MG63	MSP-4	10 μ M	-	Partially reversed cytotoxicity	[1]

Protocol 2: In Vitro Caspase-8 Activity Assay

This protocol outlines a method to measure the inhibitory effect of Z-IETD-FMK on caspase-8 activity in cell lysates.

Materials:

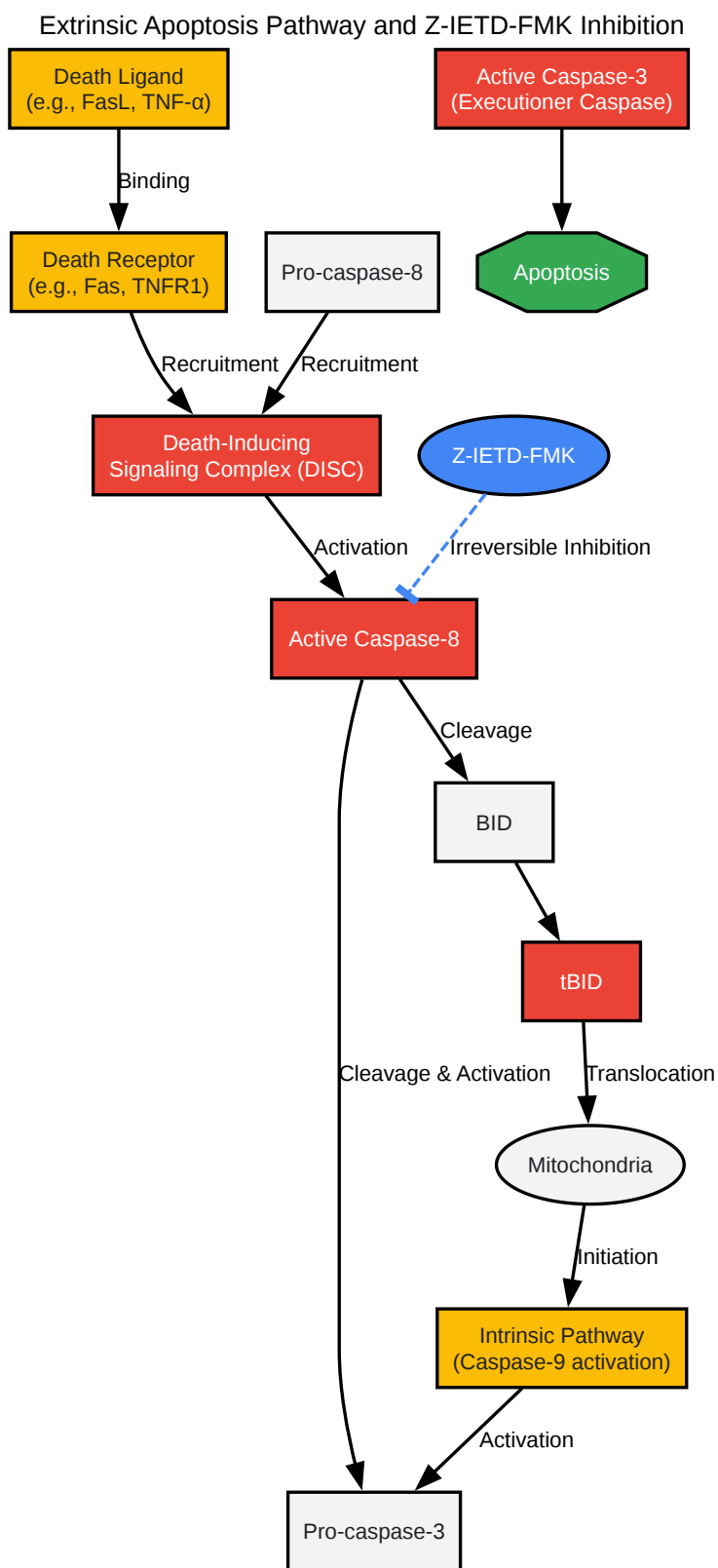
- Cells treated with an apoptosis-inducing agent in the presence or absence of Z-IETD-FMK
- Cell lysis buffer
- Caspase-8 substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate like Ac-IETD-AFC)
- 96-well microplate
- Microplate reader

Procedure:

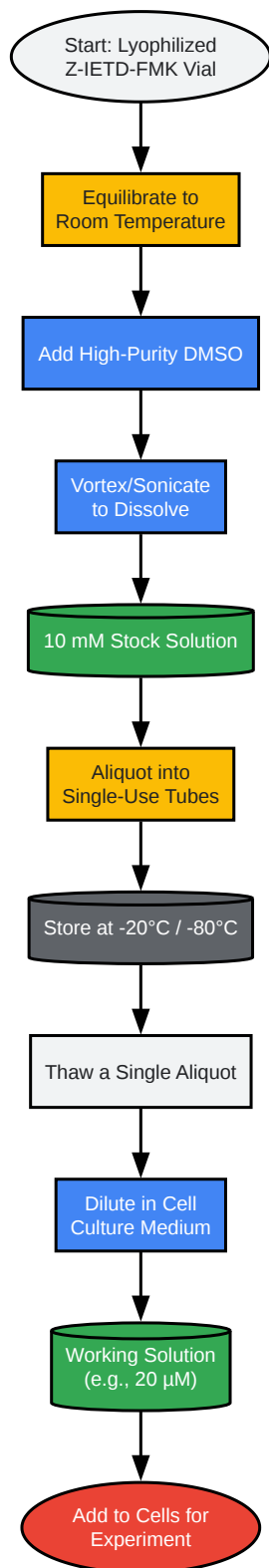
- Cell Treatment and Lysis: Treat cells as described in Protocol 1. Harvest the cells and prepare a cytosolic extract using a suitable lysis buffer.[\[1\]](#)[\[5\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).[\[5\]](#)
- Caspase Activity Measurement:
 - In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each cell lysate to individual wells.
 - Add the caspase-8 substrate (e.g., Ac-IETD-pNA to a final concentration of 200 µM).[\[5\]](#)
 - Incubate the plate at 37°C and measure the absorbance at 405 nm (for pNA substrate) or fluorescence (for AFC substrate) over time using a microplate reader.[\[1\]](#)[\[11\]](#)
- Data Analysis: The rate of color or fluorescence change is proportional to the caspase-8 activity. Compare the activity in the Z-IETD-FMK-treated samples to the untreated control to determine the extent of inhibition.

Signaling Pathways and Workflows

Visual diagrams can aid in understanding the mechanism of action of Z-IETD-FMK and the experimental procedures.



Z-IETD-FMK Reconstitution and Use Workflow

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